2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is a complex organic compound that features a benzimidazole ring fused with a sulfonyl group and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzimidazole ring.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed by the reaction of an amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitrobenzimidazole, halobenzimidazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and lansoprazole, which are used as proton pump inhibitors.
Sulfonyl Compounds: Compounds like sulfonylureas, which are used as antidiabetic agents.
Imidazolidinone Derivatives: Compounds like imidazolidinyl urea, which is used as a preservative in cosmetics.
Uniqueness
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22N4O3S2/c1-14-3-6-16(7-4-14)29(26,27)24-10-9-23(13-24)19(25)12-28-20-21-17-8-5-15(2)11-18(17)22-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,22) |
InChI Key |
DYBCXQHOIZITPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
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